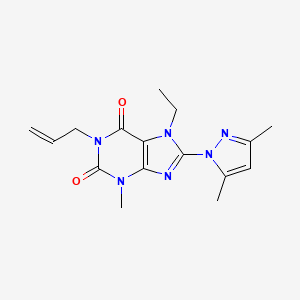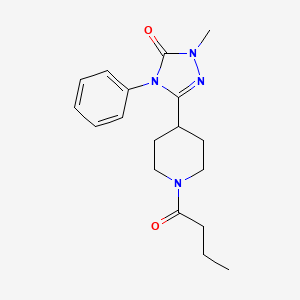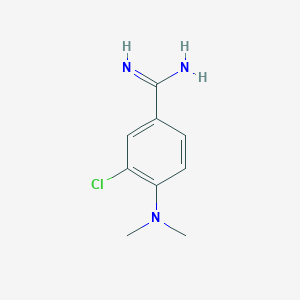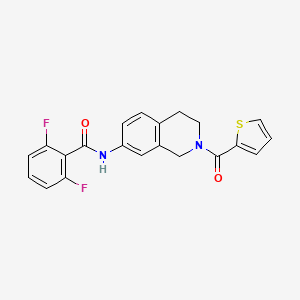![molecular formula C17H12N2O5 B2878960 N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898373-18-7](/img/structure/B2878960.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as CBX, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
CBX has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CBX has also been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively.
Mécanisme D'action
The mechanism of action of CBX involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CBX has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation. CBX has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CBX has also been found to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, CBX has certain limitations as well. It has been found to exhibit low solubility in water, which can make it difficult to use in certain types of experiments. CBX has also been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of CBX. One potential direction is to explore the use of CBX as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is to further explore the mechanism of action of CBX and its interaction with various cellular targets. Additionally, the development of more efficient synthesis methods for CBX could help to facilitate its use in various types of experiments. Finally, the use of CBX in combination with other compounds could help to enhance its biological activity and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CBX involves the reaction of 2-amino-4-nitrophenol with 2-chlorobenzoyl chloride, followed by reduction with sodium dithionite to obtain 2-amino-4-chlorobenzofuran. This is then reacted with 3,4-dihydroxybenzaldehyde in the presence of acetic anhydride to obtain the final product, CBX.
Propriétés
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUDGXTONIWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)



![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)


![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

